Cas no 80854-19-9 (1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene)

1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1,2-dichloro-4-(2-chloro-1,1-dimethylethyl)-
- 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene
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- インチ: 1S/C10H11Cl3/c1-10(2,6-11)7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3
- InChIKey: RSOUAYDDRCAIRF-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=C(C(C)(C)CCl)C=C1Cl
じっけんとくせい
- 密度みつど: 1.241±0.06 g/cm3(Predicted)
- ふってん: 279.8±25.0 °C(Predicted)
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40284117-2.5g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
Enamine | BBV-40284117-10.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 10.0g |
$3687.0 | 2023-01-29 | |
Enamine | BBV-40284117-1.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 1.0g |
$1117.0 | 2023-01-29 | |
Enamine | BBV-40284117-10g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 10g |
$3687.0 | 2023-10-28 | |
Enamine | BBV-40284117-5.0g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 5.0g |
$2933.0 | 2023-01-29 | |
Enamine | BBV-40284117-5g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 5g |
$2933.0 | 2023-10-28 | |
Enamine | BBV-40284117-1g |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene |
80854-19-9 | 95% | 1g |
$1117.0 | 2023-10-28 |
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzeneに関する追加情報
Professional Introduction to 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene (CAS No. 80854-19-9)
1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene, identified by the chemical abstracts service number 80854-19-9, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, featuring a dichlorobenzene core substituted with a chloroalkyl group, exhibits unique reactivity that makes it valuable for constructing more complex molecules. Its structural motifs have garnered attention for potential applications in drug discovery, where precise molecular modifications can yield novel bioactive entities.
The synthesis of 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene typically involves chlorination and alkylation reactions on a benzene precursor. The presence of two chlorine atoms at the 1 and 2 positions enhances electrophilic aromatic substitution reactions, while the tertiary butyl chloride side chain provides a versatile handle for further functionalization. Recent advances in catalytic methods have improved the efficiency of these transformations, reducing byproduct formation and improving yields—critical factors for industrial-scale production.
In the pharmaceutical sector, derivatives of this compound have been explored for their potential as kinase inhibitors and antimicrobial agents. The dichlorobenzene scaffold is a common feature in many pharmacophores due to its ability to engage in hydrophobic interactions and π-stacking with biological targets. Specifically, modifications at the 1,2-dichloro positions can fine-tune electronic properties, influencing binding affinity and metabolic stability. For instance, studies have demonstrated that replacing one chlorine atom with a fluorine atom can enhance binding to certain protein receptors while reducing off-target effects.
Moreover, the (1-chloro-2-methylpropan-2-yl) group introduces steric bulk and lipophilicity, which are crucial for membrane permeability and oral bioavailability. This structural feature has been leveraged in designing small-molecule tools for probing signaling pathways. Researchers have utilized analogs of 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene to develop selective inhibitors of tyrosine kinases, which play pivotal roles in cancer progression. Such inhibitors often require precise spatial arrangement of substituents to achieve high selectivity—a challenge that compounds like this one help address through their rigid aromatic framework.
The agrochemical industry has also benefited from derivatives of this compound. Chlorinated aromatic compounds are widely used as precursors in synthesizing herbicides and fungicides due to their stability under environmental conditions and efficacy against pests. The (1-chloro-2-methylpropan-2-yl) moiety enhances the lipophilicity of these agrochemicals, improving their absorption into plant tissues or microbial cells. Recent research has focused on developing greener alternatives by optimizing synthetic routes to minimize hazardous waste—a trend that aligns with the growing demand for sustainable chemical manufacturing.
From a mechanistic standpoint, 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene serves as an excellent substrate for studying electrophilic aromatic substitution reactions. The electron-withdrawing nature of the chlorine atoms directs subsequent substitutions to less hindered positions on the benzene ring, allowing chemists to predict reaction outcomes with high accuracy. This predictability is particularly valuable in medicinal chemistry pipelines where rapid screening of analogs is essential for hit identification.
The compound’s utility extends beyond pharmaceuticals and agrochemicals; it is also employed in material science for synthesizing liquid crystals and organic semiconductors. The rigid planar structure provided by the dichlorobenzene core facilitates π-conjugation pathways necessary for charge transport in electronic devices. Researchers have incorporated derivatives of this compound into organic field-effect transistors (OFETs), where their electron-withdrawing properties improve charge mobility—a key parameter for device performance.
Recent innovations in synthetic methodologies have further expanded the applications of 1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene. Transition-metal-catalyzed cross-coupling reactions now allow for seamless introduction of diverse functional groups at specific positions along the aromatic ring. This flexibility has enabled the preparation of libraries of derivatives with tailored biological activities—accelerating drug discovery efforts by providing chemists with molecular building blocks that can be easily modified.
In conclusion,1,2-dichloro-4-(1-chloro-2-methylpropan-2-yl)benzene (CAS No. 80854-19-9) remains a cornerstone intermediate in synthetic chemistry due to its versatility and reactivity. Its structural features have been exploited across multiple industries—from pharmaceuticals to agrochemicals and advanced materials—underscoring its importance in modern chemical research. As synthetic techniques continue to evolve, this compound will undoubtedly play an even greater role in developing innovative solutions to global challenges.
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